molecular formula C7H14N2O B2752118 4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one CAS No. 2241129-97-3

4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one

Cat. No. B2752118
CAS RN: 2241129-97-3
M. Wt: 142.202
InChI Key: XJQLVIKGRVQFKR-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one” were not found, aminomethyl compounds can generally be synthesized through various methods. For example, protodeboronation of pinacol boronic esters is one method used in the synthesis of aminomethyl compounds .


Molecular Structure Analysis

The molecular structure of aminomethyl compounds can vary depending on the specific compound. For example, 4-(Aminomethyl)pyridine has the molecular formula C6H8N2 .


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions. For instance, 4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds depend on their specific structure. For example, 4-(Aminomethyl)pyridine is a liquid at room temperature, has a density of 1.065 g/mL at 25 °C, and a boiling point of 230 °C .

Scientific Research Applications

Structure and Crystallization

  • The study on the structure of new crystalline modifications of related pyrimidinium compounds provides insights into the crystallization processes and molecular interactions within crystals. This research could inform the development of new materials with specific crystalline properties (Zhukhlistova & Tishchenko, 2001).

Synthesis and Catalysis

  • Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of pharmaceuticals, highlights the importance of efficient and stereoselective synthesis processes in drug development (Fleck et al., 2003).
  • The study on the conformational preferences of beta- and gamma-aminated proline analogues using quantum mechanical calculations provides valuable insights into the effects of amino group incorporation on the conformational properties of proline, which is significant for understanding peptide structure and function (Flores-Ortega et al., 2008).

Molecular Interactions and Binding

  • The investigation of the spectral properties of substituted styrylpyridinium salts, including those with amino functionalities, contributes to our understanding of molecular interactions and the potential applications of these compounds in materials science and biology (Gawinecki & Trzebiatowska, 2000).

Antifungal Agents

  • The synthesis and evaluation of novel 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines for antifungal activity demonstrate the potential of structurally related compounds as lead compounds for the development of new antifungal agents (Sangshetti et al., 2014).

Mechanism of Action

The mechanism of action of aminomethyl compounds can vary widely depending on their specific structure and the context in which they are used. Unfortunately, specific information on the mechanism of action of “4-(Aminomethyl)-5,5-dimethylpyrrolidin-2-one” was not found .

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemical compounds. For example, 4-(Aminomethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-5,5-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)5(4-8)3-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLVIKGRVQFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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